molecular formula C8H18O B1330359 3-Ethyl-2-methyl-3-pentanol CAS No. 597-05-7

3-Ethyl-2-methyl-3-pentanol

Cat. No.: B1330359
CAS No.: 597-05-7
M. Wt: 130.23 g/mol
InChI Key: DMHIJUVUPKCGLJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-3-pentanol: is an organic compound belonging to the class of alcohols. It is a branched-chain alcohol with the molecular formula C8H18O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. The structure of this compound includes an ethyl group and a methyl group attached to the third carbon of a pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing 3-Ethyl-2-methyl-3-pentanol involves the Grignard reaction. This process typically starts with the reaction of 3-ethyl-2-methylpentan-3-one with a Grignard reagent such as methylmagnesium bromide in an ether solvent. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol.

    [ \text{3-Ethyl-2-methylpentan-3-one} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} ]

  • Reduction of Ketones: : Another method involves the reduction of 3-ethyl-2-methylpentan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction process converts the ketone group to a hydroxyl group, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the corresponding ketone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is typically carried out in a solvent such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-Ethyl-2-methyl-3-pentanol can undergo oxidation reactions to form the corresponding ketone, 3-ethyl-2-methylpentan-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can yield saturated hydrocarbons.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 3-ethyl-2-methyl-3-pentyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

    Oxidation: 3-Ethyl-2-methylpentan-3-one.

    Reduction: Saturated hydrocarbons or other reduced derivatives.

    Substitution: 3-Ethyl-2-methyl-3-pentyl chloride or other substituted products.

Scientific Research Applications

3-Ethyl-2-methyl-3-pentanol has various applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of alcohol dehydrogenases.

    Medicine: Research into the pharmacological properties of this compound has explored its potential as an anesthetic and its effects on the central nervous system.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals. Its branched structure contributes to its unique olfactory properties.

Comparison with Similar Compounds

3-Ethyl-2-methyl-3-pentanol can be compared with other similar compounds, such as:

    3-Methyl-3-pentanol: This compound lacks the ethyl group present in this compound, resulting in different physical and chemical properties.

    2-Methyl-3-pentanol: The position of the methyl group differs, leading to variations in reactivity and applications.

    3-Ethyl-3-pentanol: The absence of the methyl group at the second carbon distinguishes it from this compound.

The uniqueness of this compound lies in its specific branched structure, which imparts distinct physical, chemical, and biological properties. This compound’s combination of an ethyl and a methyl group on the pentanol chain makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

IUPAC Name

3-ethyl-2-methylpentan-3-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIJUVUPKCGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60208404
Record name 3-Ethyl-2-methyl-3-pentanol
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Molecular Weight

130.23 g/mol
Source PubChem
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CAS No.

597-05-7
Record name 3-Ethyl-2-methyl-3-pentanol
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Record name 3-Ethyl-2-methyl-3-pentanol
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Record name 2-Methyl-3-ethyl-3-pentanol
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Record name 3-Ethyl-2-methyl-3-pentanol
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Record name 3-Pentanol, 3-ethyl-2-methyl-
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Record name 3-Ethyl-2-methyl-3-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-ethyl-2-methyl-3-pentanol influence its tendency to form dimers?

A1: The molecular structure of this compound plays a key role in its dimerization. The presence of a hydroxyl (-OH) group enables the formation of hydrogen bonds. Specifically, the bulky ethyl and methyl groups surrounding the hydroxyl group create steric hindrance, hindering the formation of higher-order oligomers [, ]. This steric effect favors the formation of cyclic dimers, where two this compound molecules are linked by two hydrogen bonds, forming a stable eight-membered ring structure.

Q2: How was infrared (IR) spectroscopy used to study the dimerization of this compound?

A2: IR spectroscopy proved to be a valuable tool for investigating the monomer-dimer equilibrium of this compound in a non-polar solvent like tetrachloroethylene (also known as tetrachloroethylene) [, ]. The researchers identified distinct IR absorption bands corresponding to the stretching vibrations of the O-H bond in the monomeric and dimeric forms. By analyzing the changes in the intensities of these bands at different concentrations and temperatures, they could determine the dimerization constant (K), which quantifies the equilibrium between monomers and dimers. Additionally, the enthalpy and entropy changes associated with dimerization were calculated using the van't Hoff equation, providing insights into the thermodynamics of this process.

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